Physicochemical properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione
Physicochemical properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione
An In-depth Technical Guide to the Physicochemical Properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS No: 36980-85-5), a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical identity, computed properties, and the experimental methodologies required for its empirical characterization. By integrating established analytical principles with detailed, field-proven protocols, this guide serves as an authoritative resource for the synthesis, characterization, and application of this molecule.
Chemical Identity and Structure
The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and core structure. 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is a derivative of uracil, featuring a methyl group at the N1 position and an acetyl group at the C5 position.
| Identifier | Value | Source |
| IUPAC Name | 5-acetyl-1-methylpyrimidine-2,4-dione | [2] |
| CAS Number | 36980-85-5 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.152 g/mol | [2] |
| Canonical SMILES | CC(=O)C1=CN(C(=O)NC1=O)C | [2] |
| InChI Key | OYKQQRQCAQEWSH-UHFFFAOYSA-N | [2] |
| Synonyms | 5-ACETYL-1-METHYL-1H-PYRIMIDINE-2,4-DIONE, 5-Acetyl-1-methyldihydro-2,4(1H,3H)-pyrimidinedione | [2] |
Computed Physicochemical Properties
Computational models provide valuable in silico predictions that guide experimental design and help anticipate a compound's behavior. These properties are critical in early-stage drug discovery for evaluating drug-likeness and potential pharmacokinetic profiles.
| Property | Predicted Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 66.5 Ų | Influences membrane permeability and oral bioavailability.[2] |
| Hydrogen Bond Donor Count | 1 | Affects solubility and receptor binding interactions.[2] |
| Hydrogen Bond Acceptor Count | 3 | Affects solubility and receptor binding interactions.[2] |
| Rotatable Bond Count | 1 | Relates to conformational flexibility and binding entropy.[2] |
| Complexity | 293 | An indicator of the intricacy of the molecular structure.[2] |
Experimental Physicochemical Analysis
While computational data is useful for prediction, empirical data is the gold standard for characterization. This section details the core physicochemical properties and the protocols to determine them.
Physical State and Appearance
Based on related pyrimidine structures like 5-acetyluracil, the compound is expected to be a solid, likely a powder, at standard temperature and pressure.[3]
Melting Point Analysis
The melting point is a critical indicator of purity. For the closely related compound 5-acetyluracil (CAS 6214-65-9), the melting point is reported to be approximately 278-294 °C, with decomposition.[3][4] The N1-methylation in the target compound may slightly alter this value, but it serves as a reasonable estimate.
Protocol 3.2.1: Determination of Melting Point via Capillary Method
-
Principle and Rationale: This method relies on visually observing the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (typically < 2 °C) is indicative of high purity. The use of a calibrated digital melting point apparatus ensures accuracy and reproducibility.
-
Methodology:
-
Ensure the melting point apparatus is calibrated using certified standards (e.g., vanillin, caffeine).
-
Finely powder a small, dry sample of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione.
-
Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
-
Once within 20 °C of the expected temperature, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
Perform the measurement in triplicate to ensure consistency.
-
Solubility Profile
Protocol 3.3.1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Principle and Rationale: This is the benchmark method for determining thermodynamic solubility. An excess of the solid compound is agitated in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. Quantifying the concentration of the supernatant provides the solubility value.
-
Methodology:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a glass vial.
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. A duration of 24 hours is often sufficient to reach equilibrium.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 4.4.1).
-
Express the solubility in units such as mg/mL or µM.
-
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for structural elucidation, identification, and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the atomic framework of a molecule.
-
¹H NMR Predictions:
-
A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O).
-
A singlet corresponding to the three protons of the N-methyl group (N-CH₃).
-
A singlet for the lone proton on the pyrimidine ring (C6-H).
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR Predictions:
-
Signals for the two carbonyl carbons (C2 and C4).
-
Signals for the two olefinic carbons of the pyrimidine ring (C5 and C6).
-
A signal for the acetyl carbonyl carbon.
-
Signals for the acetyl methyl and N-methyl carbons.
-
Protocol 4.1.1: Acquisition of ¹H and ¹³C NMR Spectra
-
Principle and Rationale: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the unique electronic environment of each nucleus can be mapped, revealing connectivity and structural details. Deuterated solvents (e.g., DMSO-d₆, CDCl₃) are used to avoid overwhelming solvent signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for chemical shift referencing.
-
Methodology:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good starting choice for this structure) in a standard 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Process the data (Fourier transform, phase correction, baseline correction) and assign the peaks based on predicted chemical shifts and coupling patterns (if any).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a compound and for quantitative analysis.
Protocol 4.2.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Principle and Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the column and thus have longer retention times. A gradient elution, where the percentage of organic solvent is increased over time, is effective for separating compounds with a range of polarities. UV detection is suitable as the pyrimidinedione ring is a strong chromophore.
-
Methodology:
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set at a wavelength of maximum absorbance (e.g., determined by UV-Vis scan, likely around 260-280 nm).
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibrate at 5% B
-
-
Analysis: Inject 5-10 µL of the sample solution. Record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Key Workflow Visualizations
Visualizing experimental workflows provides a clear, at-a-glance understanding of the logical processes involved in characterization.
Caption: A logical workflow for the comprehensive physicochemical characterization of a synthesized compound.
Caption: A streamlined workflow for developing a robust reverse-phase HPLC method for purity analysis.
Stability and Reactivity
The stability of pyrimidine derivatives can be influenced by solvent, pH, and temperature.[5][6] The acetyl group at the C5 position may be susceptible to hydrolysis under strong acidic or basic conditions. Forced degradation studies, as part of method validation, are recommended to understand its stability profile.[7] Such studies involve exposing the compound to heat, acid, base, and oxidative conditions and analyzing the resulting mixture by HPLC to identify and quantify any degradants.
Conclusion
5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is a molecule with physicochemical properties that merit careful experimental determination for its potential use in research and development. This guide outlines the foundational identity, computed characteristics, and, most critically, the detailed, rationale-driven protocols for its empirical analysis. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing scientific inquiry in fields such as medicinal chemistry and pharmacology.
References
- Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC. (n.d.).
-
Analytical Methods - RSC Publishing. (2010, January 15). Retrieved February 24, 2026, from [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC. (2022, April 30). Retrieved February 24, 2026, from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved February 24, 2026, from [Link]
-
Studies on Derivatives Uracil stability in various solvents and different functional groups - JOCPR. (n.d.). Retrieved February 24, 2026, from [Link]
-
2,4(1H,3H)-Pyrimidinedione, 5-ethyl-1-((phenylmethoxy)methyl)-6-(2-pyridinylthio) - EPA. (2025, October 15). Retrieved February 24, 2026, from [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Retrieved February 24, 2026, from [Link]
-
Structure and Reactivity of Uracil Derivatives. Thermodynamic Stability of 5Diazouracil. (2025, August 7). Retrieved February 24, 2026, from [Link]
-
Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study - JOCPR. (n.d.). Retrieved February 24, 2026, from [Link]
-
Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography - ResearchGate. (2023, December 4). Retrieved February 24, 2026, from [Link]
